molecular formula C27H22N6Na2O9S2 B12777850 Benzenesulfonic acid, 4,4'-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt CAS No. 71850-83-4

Benzenesulfonic acid, 4,4'-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt

Katalognummer: B12777850
CAS-Nummer: 71850-83-4
Molekulargewicht: 684.6 g/mol
InChI-Schlüssel: WHMDSRQEQZVJEK-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzenesulfonic acid groups, carbonylbis(imino) linkages, and azo groups, which contribute to its diverse reactivity and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt typically involves multiple steps, including the formation of azo linkages and sulfonation reactions. The process begins with the diazotization of aniline derivatives, followed by coupling with appropriate aromatic compounds to form the azo linkage. The resulting intermediate is then subjected to sulfonation using sulfuric acid or oleum to introduce the sulfonic acid groups. The final step involves neutralization with sodium hydroxide to obtain the disodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions typically target the azo groups, converting them into corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often under acidic conditions.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Sulfone derivatives with enhanced stability and altered reactivity.

    Substitution: Functionalized aromatic compounds with diverse applications in material science and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance solubility and facilitate interactions with biological molecules, while the azo groups can participate in redox reactions. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenesulfonic acid, 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt
  • Benzenesulfonic acid, 4,4’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, disodium salt

Uniqueness

Benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of stability and functionalization potential, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

71850-83-4

Molekularformel

C27H22N6Na2O9S2

Molekulargewicht

684.6 g/mol

IUPAC-Name

disodium;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C27H24N6O9S2.2Na/c1-41-25-15-19(32-30-17-3-9-21(10-4-17)43(35,36)37)7-13-23(25)28-27(34)29-24-14-8-20(16-26(24)42-2)33-31-18-5-11-22(12-6-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2

InChI-Schlüssel

WHMDSRQEQZVJEK-UHFFFAOYSA-L

Kanonische SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])NC(=O)NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])OC.[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.